molecular formula C12H20N2O3 B1522227 Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate CAS No. 89661-71-2

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate

Cat. No. B1522227
CAS RN: 89661-71-2
M. Wt: 240.3 g/mol
InChI Key: VMPVVQOVODQCRS-UHFFFAOYSA-N
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Description

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is a chemical compound with the CAS Number: 89661-71-2 . It has a molecular weight of 240.3 .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is 1S/C12H20N2O3/c1-11(2,3)8-7-9(14-17-8)13-10(15)16-12(4,5)6/h7H,1-6H3,(H,13,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate is stored at room temperature .

Scientific Research Applications

Cardioprotective Agents

Tert-butyl 5-tert-butylisoxazol-3-ylcarbamate has been identified as a potent and orally available malonyl-CoA decarboxylase inhibitor. It demonstrates significant potential in the treatment of ischemic heart diseases due to its ability to stimulate glucose oxidation in isolated rat hearts and improve cardiac efficiency and function in a rat heart global ischemia/reperfusion model (Cheng et al., 2006).

Luminescent Materials and Sensors

This compound has been utilized in the synthesis of carbazole-based terephthalate derivatives, which show intense blue fluorescence in both solution and solid state. The presence of steric hindrance between certain groups in these compounds leads to strong emission, making them suitable for use as luminescent materials and sensors, especially in the detection of acid vapors (Xue et al., 2015).

Antibacterial Properties

Lipophilic derivatives of this compound, such as 5,7-di-tert-butylbenzoxazoles, have shown activity against Mycobacterium tuberculosis and some nontuberculous strains, suggesting potential use in the development of new antibacterial agents (Vinšová et al., 2004).

Electrochromic and Electroactive Materials

A derivative, 3,6-di-tert-butyl-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-9H-carbazole, exhibits promising properties for use in electrochromics. Its electroactive nature and ability to switch colors under different electrical conditions make it suitable for designing electrochromic devices (Koyuncu et al., 2009).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)8-7-9(14-17-8)13-10(15)16-12(4,5)6/h7H,1-6H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPVVQOVODQCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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